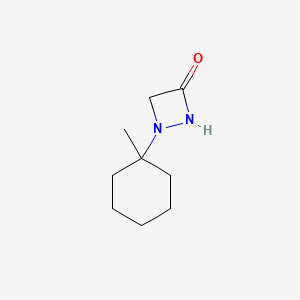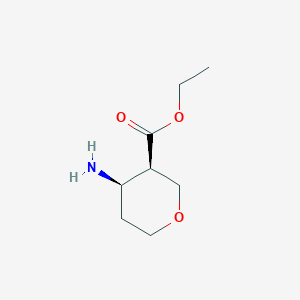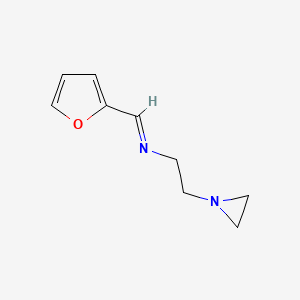
2-(Aziridin-1-yl)-N-(furan-2-ylmethylene)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Aziridin-1-yl)-N-(furan-2-ylmethylene)ethanamine is a chemical compound that features both an aziridine ring and a furan ring The aziridine ring is a three-membered nitrogen-containing ring, while the furan ring is a five-membered oxygen-containing ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aziridin-1-yl)-N-(furan-2-ylmethylene)ethanamine typically involves the reaction of aziridine with a furan derivative under specific conditions. One common method involves the condensation of aziridine with furan-2-carbaldehyde in the presence of a base, such as sodium hydride or potassium carbonate, to form the desired product. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis would apply. This includes optimizing reaction conditions to maximize yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(Aziridin-1-yl)-N-(furan-2-ylmethylene)ethanamine can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The aziridine ring can be reduced to form amine derivatives.
Substitution: Both the aziridine and furan rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aziridine and furan derivatives, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(Aziridin-1-yl)-N-(furan-2-ylmethylene)ethanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the development of new materials with unique properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism by which 2-(Aziridin-1-yl)-N-(furan-2-ylmethylene)ethanamine exerts its effects depends on its interaction with molecular targets. The aziridine ring can act as an electrophile, reacting with nucleophilic sites on proteins or DNA. This can lead to the formation of covalent bonds, potentially altering the function of the target molecule. The furan ring can participate in π-π interactions with aromatic residues in proteins, further influencing the compound’s activity.
Comparación Con Compuestos Similares
Similar Compounds
3-(Aziridin-1-yl)-3-(furan-2-yl)-1-phenylpropan-1-one: This compound also contains both aziridine and furan rings but has a phenyl group attached, which can influence its reactivity and applications.
2-(Aziridin-1-yl)-N-(thiophen-2-ylmethylene)ethanamine: Similar structure but with a thiophene ring instead of a furan ring, which can affect its chemical properties and biological activity.
Uniqueness
2-(Aziridin-1-yl)-N-(furan-2-ylmethylene)ethanamine is unique due to the combination of the aziridine and furan rings, which confer distinct reactivity and potential for diverse applications. The presence of both rings allows for a wide range of chemical transformations and interactions with biological molecules, making it a versatile compound in research and industry.
Propiedades
Fórmula molecular |
C9H12N2O |
|---|---|
Peso molecular |
164.20 g/mol |
Nombre IUPAC |
N-[2-(aziridin-1-yl)ethyl]-1-(furan-2-yl)methanimine |
InChI |
InChI=1S/C9H12N2O/c1-2-9(12-7-1)8-10-3-4-11-5-6-11/h1-2,7-8H,3-6H2 |
Clave InChI |
FNTKLNXNMDTWGF-UHFFFAOYSA-N |
SMILES canónico |
C1CN1CCN=CC2=CC=CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-5-methyl-3H-imidazo[4,5-B]pyridine](/img/structure/B11915980.png)
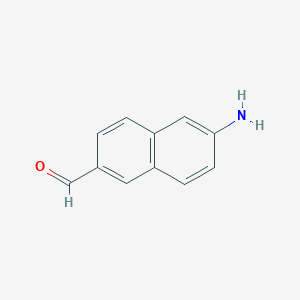
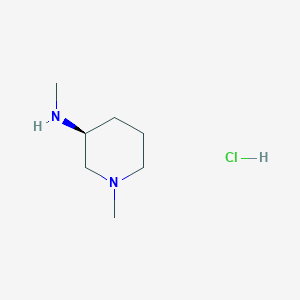
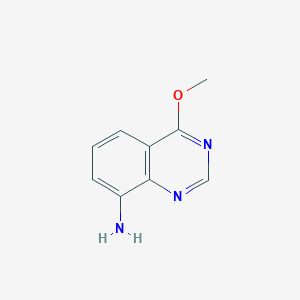
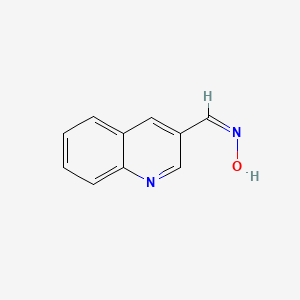
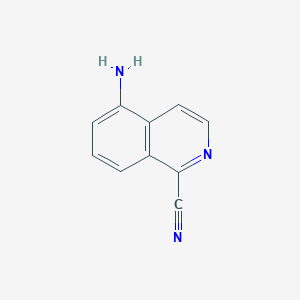
![[1,2,3]Triazolo[5,1-a]isoquinoline](/img/structure/B11916001.png)
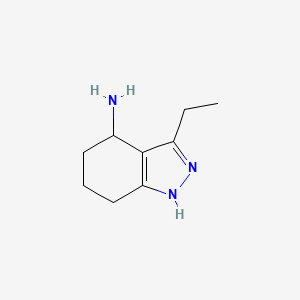
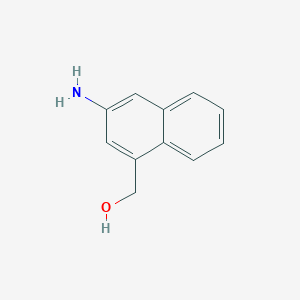
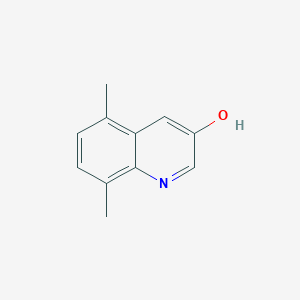
![[1,2]Oxazolo[4,3-F]quinoxaline](/img/structure/B11916038.png)
